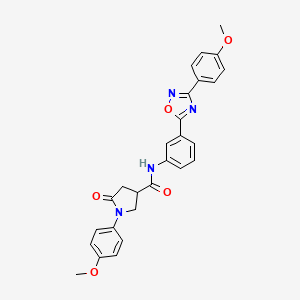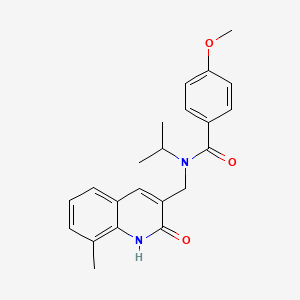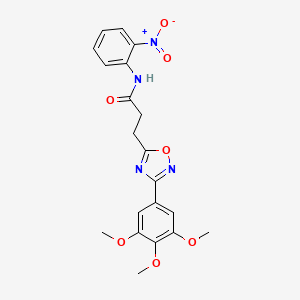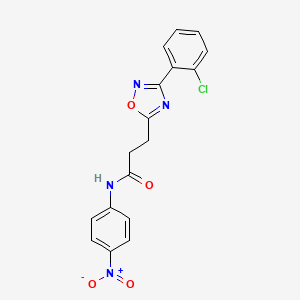
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide, also known as CPOP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPOP is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
作用机制
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. This compound binds to specific sites on proteins and prevents them from interacting with other proteins in the cell. This can lead to a disruption of various biological processes, which can be studied to gain insights into the function of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the interaction between the transcription factor NF-κB and its co-activator CBP/p300, which is involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
实验室实验的优点和局限性
One of the main advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide in lab experiments is its ability to selectively label proteins and study their interactions with other proteins in the cell. This compound is also a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity to cells, which can affect the interpretation of experimental results.
未来方向
There are many future directions for the use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide in scientific research. One potential direction is the development of more selective and potent this compound analogs that can be used to study specific protein-protein interactions. Another potential direction is the use of this compound in the development of new drugs that target specific proteins involved in various diseases. Overall, this compound is a valuable tool for studying various biological processes and has the potential to lead to new insights into the function of proteins in the cell.
合成方法
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process starting from commercially available reagents. The first step involves the reaction of 4-chlorobenzyl alcohol with hydrazine hydrate to form 4-chlorophenyl hydrazine. The second step involves the reaction of 4-chlorophenyl hydrazine with ethyl acrylate to form 1-(4-chlorophenyl)-3-(1-ethoxycarbonyl-2-methylpropyl)-1,2,4-oxadiazole. The third step involves the reaction of 1-(4-chlorophenyl)-3-(1-ethoxycarbonyl-2-methylpropyl)-1,2,4-oxadiazole with 3,4-dimethoxybenzoyl chloride to form this compound.
科学研究应用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively label proteins and study their interactions with other proteins in the cell. This compound can also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-11(19-22-17(23-27-19)12-4-7-14(20)8-5-12)21-18(24)13-6-9-15(25-2)16(10-13)26-3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIIXVRUPKJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)


![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)



